2-(Thian-4-yl)butanoic acid
CAS No.:
Cat. No.: VC17674002
Molecular Formula: C9H16O2S
Molecular Weight: 188.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H16O2S |
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Molecular Weight | 188.29 g/mol |
IUPAC Name | 2-(thian-4-yl)butanoic acid |
Standard InChI | InChI=1S/C9H16O2S/c1-2-8(9(10)11)7-3-5-12-6-4-7/h7-8H,2-6H2,1H3,(H,10,11) |
Standard InChI Key | VMSFREQCFNMBKB-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1CCSCC1)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-(thian-4-yl)butanoic acid is inferred as CHOS, with a molecular weight of 186.27 g/mol. The thiopyran ring (thian-4-yl group) introduces sulfur into the structure, influencing its electronic and steric properties. The compound’s IUPAC name is 2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid, reflecting the saturated six-membered sulfur heterocycle attached to the second carbon of the butanoic acid chain.
Key Structural Attributes:
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Thiopyran Ring: A fully saturated sulfur-containing ring with chair conformations, contributing to stereochemical complexity.
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Carboxylic Acid Group: Enhances solubility in polar solvents and enables salt formation or esterification.
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Chirality: The thian-4-yl group and branching at the second carbon may introduce stereocenters, necessitating enantioselective synthesis .
Table 1: Molecular Data
Property | Value |
---|---|
Molecular Formula | CHOS |
Molecular Weight | 186.27 g/mol |
CAS Registry | Not formally assigned |
SMILES | OC(=O)CC(C1CCSCC1)C |
Synthesis and Reaction Pathways
While no direct synthesis protocol for 2-(thian-4-yl)butanoic acid is documented, analogous compounds suggest viable routes:
Alkylation of Thiopyran Derivatives
A method described in EP0824532A1 involves alkylating tetrahydrothiopyran-4-ol with α-bromobutyric acid derivatives under controlled conditions . Key steps include:
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Activation: Tosylation of the thiopyran hydroxyl group to form a leaving group.
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Nucleophilic Substitution: Reaction with a butanoic acid precursor (e.g., ethyl 2-bromobutyrate) in formamide at 41–60°C for 2–4 hours.
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Hydrolysis: Acidic cleavage of the ester group to yield the carboxylic acid .
Critical Parameters:
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Temperature Control: Elevated temperatures (41–45°C) accelerate substitution while minimizing elimination side reactions .
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Solvent System: Formamide or ethereal solvent mixtures stabilize intermediates and enhance reaction rates .
Enantioselective Synthesis
Chiral resolution techniques, such as enzymatic hydrolysis or asymmetric catalysis, may isolate enantiomers. For example, Boc-protected amino-thiopyran analogs (e.g., CAS 486460-00-8) employ tert-butoxycarbonyl (Boc) groups to preserve stereochemistry during synthesis .
Physicochemical Properties
Data extrapolated from structurally related compounds (e.g., 4-(thiophen-2-yl)butanoic acid, CAS 4653-11-6) suggest the following properties :
Table 2: Estimated Physicochemical Properties
Property | Value |
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Boiling Point | ~134°C (1.5 mmHg)* |
Density | 1.18–1.29 g/cm³ |
Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
pKa | ~4.3 (carboxylic acid group) |
*Derived from analogs with similar molecular weights .
Research Challenges and Future Directions
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Stereochemical Control: Developing cost-effective enantioselective syntheses remains a hurdle .
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Stability Studies: Thiopyran rings may oxidize under ambient conditions, necessitating stability assessments.
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Biological Screening: Prioritize in vitro assays to evaluate pharmacokinetic and toxicity profiles.
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